1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-10-14-13-4-2-1-3-5-15(13)25-16(14)20-17(22)19-11-6-8-12(9-7-11)21(23)24/h6-9H,1-5H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOTYFGESWFHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a cyano group and a tetrahydrocycloheptathiophene ring. The presence of the nitrophenyl group further enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 899732-06-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrocycloheptathiophene Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyano Group : Accomplished via nucleophilic substitution.
- Addition of the Nitro Group : Achieved through electrophilic aromatic substitution.
- Formation of the Urea Moiety : Finalized through amide coupling reactions.
The biological activity of 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea is believed to involve interactions with specific molecular targets within cells. Research indicates that:
- The cyano and nitro groups may facilitate binding to enzymes or receptors involved in metabolic pathways.
- Preliminary studies suggest potential activity against various biological targets, including those related to cancer and infectious diseases.
Biological Activity
Recent studies have highlighted several aspects of the biological activity associated with this compound:
- Antiparasitic Activity : In vitro studies have indicated effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis, with some compounds showing an EC50 below 10 μM .
- Anticancer Potential : The compound's structure suggests possible interactions with cancer-related pathways; however, detailed studies are needed to elucidate these effects.
- Enzyme Inhibition : Related compounds have demonstrated inhibition of key enzymes like acetylcholinesterase, which could imply similar activities for this compound .
Case Study 1: Antiparasitic Efficacy
In a study assessing various compounds against trypanosomiasis, derivatives similar to our compound showed significant inhibition rates. The interaction with key amino acids in the target enzymes was noted as crucial for their efficacy .
Case Study 2: Anticancer Research
Research focused on compounds with similar structural motifs revealed promising results in inhibiting tumor growth in preclinical models. The mechanisms involved are thought to disrupt critical signaling pathways in cancer cells.
Comparison with Similar Compounds
Cyclohepta[b]thiophene vs. Benzo[b]thiophene Derivatives
- Example Compound: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-hydrazono-3-benzoyl urea (7a) Key Differences:
- Ring Size : The benzo[b]thiophene in 7a is a fused six-membered benzene ring, while the target compound has a seven-membered cycloheptane ring.
- Substituents: 7a includes a hydrazono-benzoyl group instead of a 4-nitrophenyl-urea moiety. Impact: The larger cycloheptane ring may enhance steric bulk and alter binding interactions in biological systems compared to the planar benzo[b]thiophene.
Cyclohepta[b]thiophene vs. Cyclopenta[b]thiophene Derivatives
- Example Compound: 1-(4-Chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea Key Differences:
- Ring Size : Cyclopenta[b]thiophene has a five-membered ring, reducing conformational flexibility.
- Substituents : The 4-chlorophenyl group in this analog replaces the 4-nitrophenyl group.
- Impact : The nitro group’s stronger electron-withdrawing nature may increase reactivity compared to chlorine, influencing pharmacokinetics and target binding.
Urea Derivatives with Thiophenylthiazole Moieties
- Example Compound :
- Core Structure : TTU8 uses a thiazole-thiophene hybrid scaffold instead of cyclohepta[b]thiophene.
- Bioactivity : TTU8’s thiazole ring may engage in π-π stacking or hydrogen bonding distinct from the cycloheptane ring’s hydrophobic interactions.
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
